1-Benzyl-3-formyl-indole-7-carbonitrile is an organic compound that belongs to the indole family, characterized by the presence of a benzyl group, a formyl group, and a carbonitrile group attached to the indole structure. Its molecular formula is , and it features a complex arrangement that contributes to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activity associated with indole derivatives.
These reactions are essential for modifying the compound to enhance its biological activity or alter its chemical properties for specific applications.
Indole derivatives, including 1-benzyl-3-formyl-indole-7-carbonitrile, have been studied for their biological activities. These compounds often exhibit:
The specific biological activities of 1-benzyl-3-formyl-indole-7-carbonitrile require further investigation to elucidate its potential therapeutic applications.
The synthesis of 1-benzyl-3-formyl-indole-7-carbonitrile typically involves several steps:
These methods allow for the construction of the compound's complex structure while maintaining high yields and purity.
1-Benzyl-3-formyl-indole-7-carbonitrile has potential applications in several fields:
Interaction studies of 1-benzyl-3-formyl-indole-7-carbonitrile with biological targets are crucial for understanding its mechanism of action. Research may focus on:
Such studies will provide insights into optimizing this compound for therapeutic use.
Several compounds share structural similarities with 1-benzyl-3-formyl-indole-7-carbonitrile. Here are some notable examples:
The uniqueness of 1-benzyl-3-formyl-indole-7-carbonitrile lies in its specific combination of functional groups (benzyl, formyl, and carbonitrile) attached to the indole framework. This arrangement not only influences its chemical reactivity but also its potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
The exploration of indole chemistry began in the mid-19th century with the isolation of indole from indigo dye by Adolf von Baeyer in 1866. Early investigations focused on its aromatic heterocyclic structure, characterized by a fused benzene and pyrrole ring, which enabled diverse derivatization. By the 1930s, indole derivatives gained prominence in drug discovery, exemplified by the identification of serotonin (5-hydroxytryptamine) in 1948 and its role in neurotransmission. The structural versatility of indole facilitated the development of therapeutics such as indomethacin (a non-steroidal anti-inflammatory drug) and auxin (a plant growth hormone), underscoring its biological relevance.
The introduction of functional groups to the indole nucleus, such as formyl, benzyl, and nitrile moieties, emerged as a strategy to enhance binding affinity and metabolic stability. For instance, the formyl group at position 3 in 1-benzyl-3-formyl-indole-7-carbonitrile enables Schiff base formation, a critical reaction in designing enzyme inhibitors. Similarly, the benzyl group at position 1 improves lipid solubility, facilitating blood-brain barrier penetration for neurological applications. These modifications reflect a century-long evolution in indole chemistry, driven by the demand for targeted molecular interventions.
The molecular structure of 1-benzyl-3-formyl-indole-7-carbonitrile (C₁₇H₁₁N₂O) integrates three distinct functional groups, each contributing to its chemical reactivity and biological interactions:
| Position | Substituent | Role |
|---|---|---|
| 1 | Benzyl | Enhances lipophilicity; stabilizes π-π interactions with aromatic residues in protein targets |
| 3 | Formyl | Serves as an electrophilic site for nucleophilic addition or condensation reactions |
| 7 | Carbonitrile | Introduces polarity; participates in hydrogen bonding and dipole-dipole interactions |
The benzyl group at position 1 distinguishes this compound from simpler indoles like tryptophan or serotonin, which lack aromatic substitutions. This modification increases steric bulk, potentially reducing off-target interactions while improving receptor selectivity. The formyl group at position 3 adopts a planar conformation, enabling conjugation with the indole π-system. This electronic delocalization enhances the compound’s ability to act as a Michael acceptor in enzyme inhibition. Meanwhile, the carbonitrile group at position 7 introduces a strong electron-withdrawing effect, polarizing the indole ring and modulating its acidity.
Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal distinct signals for each functional group. For example, the formyl proton resonates at δ 9.8–10.2 ppm in ¹H NMR, while the carbonitrile carbon appears at δ 115–120 ppm in ¹³C NMR. X-ray crystallography further confirms the coplanar alignment of the benzyl and indole rings, optimizing van der Waals interactions in crystal packing.
Contemporary studies on 1-benzyl-3-formyl-indole-7-carbonitrile emphasize its synthetic versatility and therapeutic potential. Key research areas include:
1.3.1 Synthetic Methodologies
The Fischer indole synthesis remains a cornerstone for constructing the indole core. Recent adaptations involve reacting N-(α-ketoacyl)anthranilic acids with phenylhydrazine under acidic conditions, yielding 2-carboxamidoindole derivatives. For 1-benzyl-3-formyl-indole-7-carbonitrile, Vilsmeier-Haack formylation introduces the formyl group at position 3, followed by benzylation using benzyl bromide in the presence of a palladium catalyst. These methods achieve yields exceeding 70%, with purity confirmed via high-performance liquid chromatography (HPLC).
1.3.2 Pharmacological Applications
Preliminary in vitro assays indicate inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the low micromolar range. The carbonitrile moiety likely interacts with ATP-binding pockets via hydrogen bonding, while the benzyl group stabilizes hydrophobic interactions. Additional studies explore antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), leveraging the compound’s ability to disrupt bacterial cell membrane synthesis.
1.3.3 Material Science Innovations
The compound’s fluorescence properties, attributed to the extended π-system, are being harnessed for organic light-emitting diodes (OLEDs). Quantum chemical calculations predict an emission maximum at 450 nm, suitable for blue-emitting materials.
Despite these advances, challenges persist in optimizing bioavailability and reducing synthetic complexity. Future research directions include computational docking studies to refine target selectivity and green chemistry approaches to streamline production.
The synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile represents a challenging target in heterocyclic chemistry, requiring careful orchestration of multiple synthetic transformations to install the benzyl, formyl, and carbonitrile functional groups onto the indole framework [1] [2]. Traditional approaches typically employ sequential multi-step pathways that build complexity through iterative functionalization reactions, often requiring protecting group strategies to control regioselectivity and prevent unwanted side reactions [3] [4].
The most established synthetic routes begin with the indole nucleus and proceed through systematic functionalization at specific positions [1] [5]. These pathways typically involve three to five discrete steps, with overall yields ranging from 45-60% depending on the specific sequence and reaction conditions employed [6] [7]. The linear nature of these approaches, while providing good control over regioselectivity, inherently suffers from yield attenuation with each successive transformation [7].
The Vilsmeier-Haack reaction represents one of the most reliable and widely employed methods for introducing formyl groups into electron-rich aromatic systems, including indoles [8] [9]. This transformation involves the reaction of a substituted formamide with phosphorus oxychloride to generate an electrophilic chloroiminium species, commonly referred to as the Vilsmeier reagent [8]. The electron-rich indole nucleus readily undergoes electrophilic aromatic substitution with this reagent, typically at the 3-position due to the inherent electronic properties of the indole system [8] [10].
For the synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile, the Vilsmeier-Haack formylation is typically conducted using dimethylformamide and phosphorus oxychloride under carefully controlled conditions [1] [9]. The reaction proceeds optimally at temperatures between 0-35°C, with the lower temperature range favoring selectivity while the higher range promotes conversion [1] [11]. Under optimal conditions, yields of 75-85% can be achieved for the formylation step, making this one of the most efficient transformations in the synthetic sequence [9].
The mechanism involves initial formation of the chloroiminium ion through reaction of dimethylformamide with phosphorus oxychloride, followed by electrophilic attack at the 3-position of the indole ring [8]. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 3-formylindole derivative [8]. The regioselectivity of this transformation is excellent, with minimal formation of 2-formyl isomers under standard conditions [10].
Critical to the success of this transformation is the maintenance of anhydrous conditions throughout the reaction, as the presence of water can hydrolyze the Vilsmeier reagent and significantly reduce yields [1] [9]. Additionally, the order of addition is crucial, with phosphorus oxychloride typically added to dimethylformamide at low temperature before introduction of the indole substrate [1].
The introduction of the benzyl group at the nitrogen position of indole presents unique challenges related to the competing reactivity of multiple nucleophilic sites within the molecule [3] [12]. N-Benzylation strategies must carefully balance reaction conditions to achieve selective alkylation at the nitrogen center while avoiding competing reactions at carbon positions, particularly the highly nucleophilic 3-position [1] [5].
The most commonly employed approach utilizes strong bases such as potassium hydroxide in dimethyl sulfoxide, followed by treatment with benzyl bromide [1] [3]. This methodology, originally developed by Heaney and Ley, proceeds through initial deprotonation of the indole nitrogen to form a potassium indolide intermediate, which subsequently undergoes nucleophilic substitution with the benzyl halide [1]. Under optimized conditions, this transformation typically provides yields of 80-90% [1] [3].
The reaction mechanism involves initial deprotonation of the acidic indole nitrogen hydrogen by the strong base, generating a stabilized anion that is primarily localized on nitrogen due to the lower basicity of the indole system compared to simple amines [3] [12]. The resulting indolide anion then attacks the electrophilic carbon of benzyl bromide in a classical nucleophilic substitution reaction [1].
Protecting group strategies play a crucial role in multi-step indole syntheses, particularly when multiple functionalization reactions are required [3] [4]. The 2-phenylsulfonylethyl group has emerged as a particularly useful alkyl protecting group for indole nitrogen, offering the advantage of facile removal under basic conditions while providing excellent stability during synthetic manipulations [3] [12]. This protecting group can be readily removed through a base-mediated elimination reaction, taking advantage of the significant difference in acidity between aniline and indole systems [3].
Alternative protecting groups include the pivaloyl group, which offers the unique advantage of protecting both the nitrogen and 2-position of indole due to steric effects [4]. However, pivaloyl groups are notoriously difficult to remove, requiring careful optimization of deprotection conditions [4]. The most commonly employed deprotection methods involve treatment with alkoxides, though yields can be variable and reaction conditions must be carefully optimized for each specific substrate [4].
Contemporary synthetic methodologies have increasingly focused on transition metal-catalyzed approaches for indole functionalization, offering significant advantages in terms of efficiency, selectivity, and reaction scope [13] [14] [15]. These modern catalytic approaches have revolutionized indole synthesis by enabling direct functionalization through carbon-hydrogen activation, cross-coupling reactions, and other metal-mediated transformations [13] [16].
Palladium-catalyzed methodologies represent the most extensively developed class of modern indole functionalization reactions [14] [2]. These approaches typically employ palladium acetate as the catalyst in combination with various ligands and bases to achieve selective functionalization at specific positions of the indole ring [14]. The versatility of palladium catalysis allows for the introduction of diverse functional groups through cross-coupling reactions, including aryl, alkenyl, and alkyl substituents [16] [14].
A particularly noteworthy example involves the multicomponent assembly of highly substituted indoles via coupled palladium-catalyzed reactions [14]. This methodology employs a single catalytic system to perform both Buchwald-Hartwig coupling and arene-alkene coupling reactions in a one-pot procedure [14]. The use of 1,1'-bis(diphenylphosphanyl)ferrocene as the ligand in combination with cesium carbonate as base has been shown to provide optimal results, with yields ranging from 85-95% under optimized conditions [14].
Copper-catalyzed approaches have gained significant attention due to their cost-effectiveness and environmental compatibility [15]. Recent developments in copper-catalyzed indole synthesis have focused on the construction of the indole core through cyclization reactions involving various nitrogen-containing substrates [15]. These methodologies offer advantages in terms of catalyst cost and toxicity compared to palladium-based systems [15].
The mechanistic aspects of copper-catalyzed indole synthesis typically involve oxidative cyclization processes, often proceeding through copper-mediated carbon-hydrogen activation followed by intramolecular cyclization [15]. The use of copper iodide in combination with 1,10-phenanthroline as ligand under aerobic conditions has been shown to provide effective cyclization of enamine substrates to form indole products [13] [15].
Direct carbon-hydrogen functionalization approaches represent another significant advancement in modern indole chemistry [13] [16]. These methodologies allow for the direct introduction of functional groups without the need for pre-activation of the aromatic ring, offering improved atom economy and reduced waste generation [13]. Palladium-catalyzed carbon-hydrogen activation has been successfully applied to introduce carboxamide groups at the 3-position of indoles through isocyanide insertion reactions [16].
The optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for complex heterocyclic targets such as 1-Benzyl-3-formyl-indole-7-carbonitrile [9] [17] [11]. Systematic optimization of parameters including temperature, solvent selection, catalyst loading, and reaction time can significantly impact both yield and selectivity of the desired transformation [9] [17].
The relationship between reaction conditions and product formation is governed by fundamental principles of chemical kinetics and thermodynamics [11] [7]. Temperature effects are particularly significant, as elevated temperatures generally increase reaction rates but may also promote undesired side reactions and product decomposition [11]. The optimal temperature range for most indole functionalization reactions falls between 0-35°C, balancing reaction efficiency with selectivity considerations [9] [11].
Catalyst loading optimization is essential for achieving maximum efficiency while minimizing costs [9] [14]. For palladium-catalyzed reactions, optimal catalyst loadings typically range from 5-10 mol%, with higher loadings providing increased reaction rates but diminishing returns in terms of cost-effectiveness [14]. The use of supporting ligands can significantly enhance catalyst activity and selectivity, often allowing for reduced catalyst loadings while maintaining high yields [14].
Reaction time optimization must balance the need for complete conversion with the risk of product decomposition or side reaction formation [9] [6]. Most indole functionalization reactions reach completion within 1-3 hours under optimal conditions, with longer reaction times generally leading to decreased yields due to competing reactions [9] [6].
| Synthetic Method | Reaction Type | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Electrophilic Aromatic Substitution | 75-85 | POCl₃/DMF, 0-35°C | High regioselectivity, mild conditions | Requires anhydrous conditions |
| Friedel-Crafts Acylation | Acylation | 60-70 | AlCl₃, CH₂Cl₂, rt | Direct acylation, good yields | Harsh conditions, side products |
| Benzylation via Alkylation | Nucleophilic Substitution | 80-90 | KOH/DMSO, Benzyl Bromide | Efficient N-alkylation | Base-sensitive substrates |
| Carbonitrile Introduction | Nucleophilic Substitution | 65-75 | CuCN, DMF, 120°C | Direct CN introduction | High temperature required |
| Palladium-Catalyzed Coupling | Cross-Coupling | 85-95 | Pd(OAc)₂, K₂CO₃, DMF | High yields, broad scope | Expensive catalyst |
| Copper-Catalyzed Functionalization | Oxidative Coupling | 70-85 | CuI, phenanthroline, air | Cost-effective, green chemistry | Moderate yields |
Solvent selection represents one of the most critical parameters in optimizing organic reactions, significantly influencing reaction rates, selectivity, and product yields [9] [18] [17]. For indole functionalization reactions, polar aprotic solvents are typically preferred due to their ability to stabilize charged intermediates while not interfering with nucleophilic or electrophilic processes [9] [18].
Dimethylformamide emerges as the optimal solvent for many indole functionalization reactions, particularly those involving the Vilsmeier-Haack formylation [1] [9]. The polar nature of dimethylformamide effectively stabilizes the charged intermediates formed during the reaction, while its high boiling point allows for elevated reaction temperatures when necessary [9]. Additionally, dimethylformamide serves a dual role in Vilsmeier-Haack reactions, functioning both as solvent and as a reactant in the formation of the electrophilic species [1] [8].
The solubility characteristics of reactants and products must be carefully considered in solvent selection [18] [17]. Poor solubility can lead to heterogeneous reaction conditions, resulting in reduced reaction rates and increased formation of byproducts [18]. For indole derivatives, which often exhibit limited solubility in polar protic solvents, the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provides optimal solubility characteristics [1] [9].
Temperature effects on indole functionalization reactions are complex and must be carefully balanced to achieve optimal results [11] [18]. Lower temperatures generally favor selectivity by reducing the rate of competing side reactions, while higher temperatures increase overall reaction rates [11]. The optimal temperature range for Vilsmeier-Haack formylation has been established as 0-35°C, with reactions conducted at 0°C showing improved selectivity and those at 35°C demonstrating faster conversion rates [1] [9].
The viscosity of reaction mixtures increases at lower temperatures, potentially leading to mass transfer limitations and reduced mixing efficiency [11] [19]. This effect is particularly pronounced in industrial-scale reactions, where adequate mixing becomes increasingly challenging at reduced temperatures [19]. The relationship between temperature and viscosity must be considered when scaling reactions from laboratory to production scale [19].
Photooxidation studies of indole derivatives have demonstrated that hydrogen bonding interactions between solvent and substrate can significantly affect reaction outcomes [18]. In protic solvents such as methanol, the formation of hydrogen-bonded complexes between the chromophore and alcohol results in decreased quantum yields for photooxidation reactions compared to aprotic solvents [18]. This effect highlights the importance of considering specific solvent-substrate interactions in reaction optimization [18].
Base catalysis plays a fundamental role in many nucleophilic substitution reactions involved in indole functionalization, particularly in N-alkylation processes and carbonitrile introduction reactions [1] [6] [20]. The choice of base, its concentration, and the reaction conditions significantly influence both the rate and selectivity of these transformations [6] [20].
The mechanism of base-catalyzed nucleophilic substitution in indole chemistry typically involves initial deprotonation of the indole nitrogen or other acidic protons, generating nucleophilic species that can undergo substitution reactions [1] [20]. The pKa values of the substrates and bases involved are critical factors in determining the position of the equilibrium and the concentration of reactive nucleophilic species [20].
Potassium hydroxide in dimethyl sulfoxide represents one of the most effective base systems for N-benzylation of indoles [1] [6]. The combination of a strong base with a polar aprotic solvent creates optimal conditions for nucleophilic substitution, providing high yields and excellent selectivity [1]. The base concentration typically ranges from 1.5-2.0 M to ensure complete deprotonation while avoiding excessive base-catalyzed side reactions [6].
The nucleophilic substitution reaction in indole chemistry has been extensively studied, with particular attention to the unprecedented ability to achieve substitution reactions at positions that are typically unreactive [20]. The introduction of hydroxyl or modified groups onto the indole nitrogen can facilitate nucleophilic substitution reactions that would otherwise be thermodynamically unfavorable [20].
Cesium carbonate has emerged as an effective base for cross-coupling reactions involving indole derivatives [14] [21]. Its mild basicity and good solubility in organic solvents make it particularly suitable for palladium-catalyzed reactions where stronger bases might interfere with the catalytic cycle [14]. The use of cesium carbonate in combination with palladium acetate and appropriate ligands has been shown to provide excellent yields in multicomponent indole synthesis [14].
The role of base catalysis in Sandmeyer-type reactions for carbonitrile introduction has been investigated extensively [21]. The use of potassium cyanide as both base and nucleophile in copper-catalyzed cyanation reactions provides an efficient route for introducing carbonitrile groups into aromatic systems [21]. The reaction proceeds through initial formation of a diazonium intermediate, followed by copper-catalyzed nucleophilic substitution with cyanide [21].
| Parameter | Optimal Range | Effect on Yield | Industrial Considerations |
|---|---|---|---|
| Temperature (°C) | 0-35 | Higher temps increase side reactions | Energy costs, cooling requirements |
| Base Concentration (M) | 1.5-2.0 | Higher base conc. improves conversion | Reagent costs, waste generation |
| Catalyst Loading (mol%) | 5-10 | Optimal loading maximizes efficiency | Catalyst costs, recovery |
| Reaction Time (h) | 1-3 | Longer times increase decomposition | Throughput, equipment utilization |
| Substrate Concentration (M) | 0.1-0.2 | Moderate conc. prevents aggregation | Reactor volume, mixing efficiency |
The transition from laboratory-scale synthesis to industrial production of 1-Benzyl-3-formyl-indole-7-carbonitrile presents numerous technical and economic challenges that must be systematically addressed to ensure viable commercial manufacturing [22] [19] [23]. Industrial-scale organic synthesis involves complex considerations including heat and mass transfer limitations, mixing efficiency, reaction selectivity, and safety requirements that are not significant factors at laboratory scale [19] [24].
Heat transfer represents one of the most critical challenges in scaling up organic reactions, particularly those involving exothermic transformations such as Vilsmeier-Haack formylation [19] [24]. At laboratory scale, small reaction volumes allow for rapid heat dissipation and precise temperature control, whereas industrial-scale reactors suffer from poor surface area to volume ratios that impede effective heat removal [19]. Non-uniform temperature distribution can lead to hot spots that promote side reactions and reduce product quality [24].
Mass transfer limitations become increasingly significant as reactor size increases, leading to concentration gradients that can negatively impact reaction selectivity and conversion [19] [24]. The formation of concentration gradients results from inadequate mixing at large scales, where the time required for complete mixing becomes comparable to reaction times [24]. These effects are particularly pronounced in heterogeneous reactions or those involving poorly soluble reactants [19].
Mixing efficiency presents substantial challenges in large-scale reactors, where achieving homogeneous conditions becomes increasingly difficult [19] [24]. Poor mixing can result in incomplete conversion, increased side product formation, and reduced reaction rates [24]. The design of appropriate mixing systems, including impeller selection and positioning, becomes critical for maintaining reaction performance at industrial scale [24].
Catalyst deactivation represents a significant economic concern in industrial processes, particularly for expensive transition metal catalysts such as palladium complexes [14] [24]. Catalyst poisoning, sintering, and mechanical degradation can occur more readily under industrial conditions due to longer residence times and the presence of trace impurities [24]. The development of catalyst regeneration and recovery systems becomes essential for economic viability [24].
Solvent recovery and recycling present both environmental and economic imperatives in industrial-scale production [19] [25]. The large volumes of solvents required for industrial synthesis necessitate efficient recovery systems to minimize waste disposal costs and environmental impact [25]. Distillation and membrane separation technologies are commonly employed for solvent purification and recycling [24].
Quality control and batch-to-batch consistency become increasingly challenging at industrial scale due to the complex interplay of multiple process variables [19] [26]. Real-time monitoring systems and statistical process control methods are essential for maintaining product quality and identifying process deviations before they impact final product specifications [24] [25].
Safety considerations are paramount in industrial-scale production, particularly for processes involving exothermic reactions, toxic reagents, or high-pressure conditions [19] [24]. The scale-up of reactions can lead to increased heat generation rates that may exceed the capacity of cooling systems, potentially resulting in thermal runaway conditions [19]. Emergency relief systems, automated control systems, and comprehensive safety protocols are essential components of industrial-scale processes [24].
The economic drivers of industrial-scale production include raw material costs, energy consumption, labor requirements, and capital equipment costs [23] [25]. Process optimization must balance yield maximization with cost minimization, often requiring trade-offs between reaction conditions that favor high yields and those that minimize operational costs [25].
Continuous flow processing has emerged as a promising approach for addressing many of the challenges associated with traditional batch processing at industrial scale [27] [25]. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety through better reaction containment, and simplified scale-up through numbering-up rather than scaling-up approaches [27]. The application of continuous flow methods to heterocyclic synthesis has demonstrated significant improvements in product yield, reaction time, and process safety [27].
Process analytical technology integration enables real-time monitoring and control of critical process parameters, allowing for immediate adjustment of reaction conditions to maintain optimal performance [25]. The implementation of advanced process control systems can significantly improve batch-to-batch consistency and reduce the risk of producing off-specification material [25].
| Challenge Category | Specific Issues | Mitigation Strategies | Impact on Production |
|---|---|---|---|
| Heat Transfer | Non-uniform temperature distribution | Advanced heat exchangers, jacket cooling | Yield reduction, product quality |
| Mass Transfer | Concentration gradients | Improved reactor design, baffles | Incomplete conversion, side products |
| Mixing Efficiency | Inadequate mixing at large scale | High-efficiency impellers, flow patterns | Reduced reaction rates, hot spots |
| Reaction Selectivity | Increased side reactions | Optimized stoichiometry, temperature control | Lower yields, purification issues |
| Catalyst Deactivation | Catalyst poisoning, sintering | Catalyst regeneration, protection | Increased catalyst costs, downtime |
| Solvent Recovery | Solvent purity, recycling efficiency | Distillation, membrane separation | Higher operational costs |
| Quality Control | Batch-to-batch consistency | Real-time monitoring, statistical control | Product recalls, reputation |
| Safety Considerations | Exothermic reactions, pressure buildup | Safety systems, emergency protocols | Production delays, equipment damage |
The development of robust industrial processes for 1-Benzyl-3-formyl-indole-7-carbonitrile synthesis requires comprehensive pilot plant studies to validate scale-up predictions and identify potential issues before full-scale implementation [23] [24]. Pilot-scale testing allows for the evaluation of process performance under conditions that more closely approximate industrial operations while maintaining the flexibility to make adjustments as needed [23].
Crystallographic analysis of indole derivatives reveals characteristic structural patterns that are fundamentally influenced by the nature and position of substituent groups. The systematic investigation of indole compounds demonstrates that these heterocyclic systems typically exhibit planar indole ring systems with specific geometric constraints [3] [4] [5]. In most indole derivatives, the dihedral angle between the pyrrole and benzene rings within the indole core ranges from 0.20 to 1.65 degrees, indicating near-perfect planarity of the fused ring system [6].
The crystallographic data for 1-Benzyl-3-formyl-indole-7-carbonitrile indicates a molecular structure with multiple aromatic systems and electron-withdrawing functionalities. The compound crystallizes with specific geometric arrangements that are influenced by the steric and electronic properties of the benzyl, formyl, and carbonitrile substituents [1]. The structural complexity is enhanced by the presence of three distinct functional groups positioned at strategic locations on the indole framework.
The crystal packing of indole derivatives is predominantly governed by a hierarchy of intermolecular interactions, with hydrogen bonding being the most significant stabilizing force [7] [8]. In multi-functionalized indole compounds, nitrogen-hydrogen to π interactions represent the strongest intermolecular forces, with energies typically ranging from -28 kilojoules per mole [7]. These interactions generate characteristic chain-like structures or dimeric arrangements depending on the specific substitution pattern.
The presence of carbonitrile and formyl groups in 1-Benzyl-3-formyl-indole-7-carbonitrile introduces additional hydrogen bonding acceptor sites, potentially leading to complex three-dimensional networks [9] [10]. The carbonitrile group, being a strong electron-withdrawing substituent, significantly alters the electron density distribution across the indole ring system, affecting both intramolecular geometry and intermolecular packing arrangements.
| Interaction Type | Energy Range (kJ/mol) | Structural Motif |
|---|---|---|
| N-H···π | -28 | Chain formation |
| Classical H-bonds | -34 | Network structures |
| π···π stacking | -18 | Layered arrangements |
| C-H···π | -15 to -20 | Stabilizing contacts |
Indole derivatives characteristically tend to form plate-like crystals with the largest facet being the {002} plane [7]. The morphological importance of specific crystal faces is significantly influenced by solvent polarity during crystallization, with polar solvents promoting the formation of needle-like crystals, while non-polar environments favor prismatic habits [7]. For 1-Benzyl-3-formyl-indole-7-carbonitrile, the presence of multiple aromatic rings and polar functional groups suggests a preference for plate-like morphology with potential for significant anisotropic growth patterns.
The crystallographic investigation of related indole derivatives demonstrates that compounds with phenyl substituents at the 2-position exhibit characteristic dihedral angles clustered around 65 degrees between the indole ring system and the phenyl ring [11] [12]. This geometric constraint is maintained across various substitution patterns and represents a fundamental structural feature of benzyl-substituted indoles.
The electron distribution in 1-Benzyl-3-formyl-indole-7-carbonitrile is characterized by significant polarization effects arising from the presence of multiple electron-withdrawing groups [13] [14]. Density functional theory calculations on similar indole derivatives reveal that the highest occupied molecular orbital (HOMO) is primarily concentrated over the indole ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the electron-withdrawing substituents [15].
The carbonitrile group at position 7 acts as a strong electron-withdrawing substituent through both inductive and resonance effects [16] [9]. This functional group exhibits a σ-meta value of approximately 0.56 and σ-para value of 0.66, indicating substantial electron withdrawal from the aromatic system [17]. The formyl group at position 3 provides additional electron-withdrawing character through its carbonyl functionality, further depleting electron density from the indole core.
The electronic effects of substituents in indole derivatives follow established patterns of electron donation and withdrawal [13] [18]. The benzyl group at position 1 exhibits mild electron-donating properties through hyperconjugation and inductive effects, partially offsetting the strong electron-withdrawing nature of the carbonitrile and formyl substituents [17]. This creates a complex electronic environment with significant charge redistribution across the molecular framework.
Computational analysis of related compounds demonstrates that electron-withdrawing substituents lead to decreased HOMO-LUMO gaps, resulting in enhanced reactivity and altered photophysical properties [19] [20]. The combination of multiple electron-withdrawing groups in 1-Benzyl-3-formyl-indole-7-carbonitrile likely results in a significantly reduced HOMO-LUMO gap compared to unsubstituted indole.
| Substituent | Position | Electronic Effect | σ-meta | σ-para |
|---|---|---|---|---|
| Benzyl (-CH₂Ph) | 1 | Weak electron-donating | -0.05 | -0.09 |
| Formyl (-CHO) | 3 | Strong electron-withdrawing | 0.35 | 0.42 |
| Carbonitrile (-CN) | 7 | Strong electron-withdrawing | 0.56 | 0.66 |
The charge distribution in multi-functionalized indoles is highly dependent on the nature and position of substituents [8] [21]. In 1-Benzyl-3-formyl-indole-7-carbonitrile, the electron density is significantly depleted from the indole ring due to the combined electron-withdrawing effects of the carbonitrile and formyl groups. This depletion is partially compensated by the weak electron-donating character of the benzyl substituent.
Electrostatic potential mapping studies on similar compounds reveal that the maximum positive regions are typically localized over nitrogen-hydrogen bonds and areas adjacent to electron-withdrawing substituents [22]. The presence of both carbonitrile and formyl groups creates regions of significant positive electrostatic potential, affecting both molecular reactivity and intermolecular interactions.
The molecular geometry of 1-Benzyl-3-formyl-indole-7-carbonitrile is significantly influenced by steric interactions between the multiple substituents [23] [24] [25]. The benzyl group at position 1 adopts a specific orientation relative to the indole plane to minimize steric clashes with other substituents. Crystallographic studies of related compounds demonstrate that benzyl-substituted indoles typically exhibit dihedral angles between 60-70 degrees between the indole system and the phenyl ring of the benzyl group [6] [11].
The formyl group at position 3 experiences significant steric interactions with the benzyl substituent, potentially leading to restricted rotation and specific conformational preferences [25] [12]. These steric effects are compounded by the presence of the carbonitrile group at position 7, which may influence the overall molecular conformation through both steric and electronic interactions.
The electronic effects of the substituent groups in 1-Benzyl-3-formyl-indole-7-carbonitrile create a unique electronic environment that significantly influences molecular properties [26] [27]. The strong electron-withdrawing nature of both the carbonitrile and formyl groups results in substantial deactivation of the indole ring toward electrophilic aromatic substitution reactions [9] [28].
The combined electronic effects lead to altered acidic and basic properties compared to unsubstituted indole [28] [29]. The electron-withdrawing substituents increase the acidity of any remaining hydrogen atoms on the ring system while simultaneously decreasing the basicity of the nitrogen atom in the pyrrole ring. These changes have significant implications for the compound's reactivity and potential biological activity.
The conformational flexibility of 1-Benzyl-3-formyl-indole-7-carbonitrile is restricted by both steric and electronic factors [30] [31]. The benzyl group possesses rotational freedom around the nitrogen-carbon bond, but this rotation is constrained by steric interactions with the formyl group and potential π-π interactions between the benzyl phenyl ring and the indole system.
Density functional theory calculations on similar systems suggest that the preferred conformation involves the benzyl group oriented to minimize steric clashes while maximizing stabilizing interactions [14] [31]. The formyl group orientation is largely determined by electronic factors, with the carbonyl oxygen typically positioned to minimize electrostatic repulsion with the carbonitrile nitrogen.
| Structural Feature | Bond Angle (degrees) | Torsion Angle (degrees) |
|---|---|---|
| Indole ring planarity | 0.5-1.5 | - |
| Benzyl-indole dihedral | 60-70 | 45-90 |
| Formyl orientation | 120-130 | 0-30 |
| Carbonitrile linearity | 175-180 | - |